1-Bromo-2,4,5-trifluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, 1-bromo-2,4-dinitrobenzene was synthesized from bromobenzene by nitration in water . These methods suggest that the synthesis of 1-Bromo-2,4,5-trifluorobenzene could potentially be carried out through direct halogenation of a suitable precursor under controlled conditions.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be determined using spectroscopic methods and X-ray crystallography. For example, the molecular structures of several phosphorus-containing fluorinated benzenes were confirmed by 19F NMR spectroscopy and X-ray crystallography . The crystal structure of 1,2,3,5-tetrafluorobenzene showed a layered monoclinic structure with C–H⋅⋅⋅F–C interactions . These findings indicate that 1-Bromo-2,4,5-trifluorobenzene would likely exhibit similar intermolecular interactions and crystal packing influenced by the presence of bromine and fluorine atoms.
Chemical Reactions Analysis
Fluorinated benzenes can undergo various chemical reactions, including defluorination and azidation. For instance, 1,3,5-trichloro-2,4,6-trifluorobenzene and related compounds were selectively defluorinated and converted into triazides . This suggests that 1-Bromo-2,4,5-trifluorobenzene could also participate in similar reactions, potentially serving as an intermediate for the synthesis of other functionalized aromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluorosubstituted benzenes are influenced by the nature of the substituents. The crystal structures of several bromo- and bromomethyl-substituted benzenes revealed various types of intermolecular interactions, such as C–H⋅⋅⋅Br and C–Br⋅⋅⋅Br, which affect their packing and stability . The spectroscopic analysis of 1-bromo-2,3,5,6-tetramethylbenzene provided insights into its molecular conformation and vibrational spectra . These studies imply that 1-Bromo-2,4,5-trifluorobenzene would have distinct physical properties, such as melting and boiling points, solubility, and density, which would be determined by its molecular structure and intermolecular forces.
Scientific Research Applications
Organometallic Chemistry and Regiospecificity
1-Bromo-2,4,5-trifluorobenzene is utilized in organometallic chemistry, particularly in the functionalization of related compounds. Heiss and Schlosser (2003) demonstrated how novel organometallic recipes can achieve regioflexibility, which is crucial in the production of various derivatives (Heiss & Schlosser, 2003).
Synthesis of Triazidation Compounds
Chapyshev and Chernyak (2013) explored the selective defluorination of 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene, leading to the formation of 1,3,5-triazido-2-bromo-4,6-dichlorobenzene. These compounds have potential applications in polymer chemistry and organic synthesis (Chapyshev & Chernyak, 2013).
Synthesis of Dibromobenzenes
Diemer, Leroux, and Colobert (2011) discussed the synthesis of various 1,2-dibromobenzenes, with 1-Bromo-2,4,5-trifluorobenzene acting as an intermediate. These compounds are essential in various organic transformations (Diemer, Leroux, & Colobert, 2011).
Electrochemical Studies
Horio et al. (1996) investigated the electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene. Their study provides insights into the reaction mechanisms and byproducts in the fluorination process (Horio et al., 1996).
Applications in Molecular Synthesis
Agou et al. (2015) described the use of 1-bromo-2,3,4,5-tetraethylalumole in producing 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. This process involves interesting molecular ring expansions and is significant in organic and inorganic chemistry (Agou et al., 2015).
Pharmaceutical and Material Science Applications
Deng, Shen, Zhao, Yan, and Zhang (2015) reported on the synthesis of 2,4,5-trifluorobenzoic acid, an important intermediate in the pharmaceutical industry and material science, using 2,4,5-trifluorobromobenzene. They developed a continuous microflow process for this synthesis (Deng et al., 2015).
Vibrational Spectroscopy Studies
Reddy and Rao (1994) conducted a vibrational spectroscopy study on 1-bromo-2,4-difluorobenzene and similar compounds. This research contributes to the understanding of molecular vibrations and their applications in material science (Reddy & Rao, 1994).
Safety And Hazards
When handling 1-Bromo-2,4,5-trifluorobenzene, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-bromo-2,4,5-trifluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTULTINXNWGJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186366 | |
Record name | 1-Bromo-2,4,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,4,5-trifluorobenzene | |
CAS RN |
327-52-6 | |
Record name | 1-Bromo-2,4,5-trifluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=327-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,4,5-trifluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2,4,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2,4,5-trifluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BROMO-2,4,5-TRIFLUOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5848WZ4MBL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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